molecular formula C9H6BrF3N2O3 B8157715 2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide

2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B8157715
M. Wt: 327.05 g/mol
InChI Key: RBQPUTFRBUQLLL-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H6BrF3N2O3 It is a derivative of benzamide, featuring bromine, nitro, and trifluoroethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to break the amide bond.

Major Products Formed

    Reduction: The major product is 2-amino-4-bromo-N-(2,2,2-trifluoroethyl)benzamide.

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: The products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and trifluoroethyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide
  • 2-Bromo-1-fluoro-4-nitrobenzene
  • N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of bromine, nitro, and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O3/c10-7-3-5(15(17)18)1-2-6(7)8(16)14-4-9(11,12)13/h1-3H,4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQPUTFRBUQLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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